(4-Bromo-3-chlorophenyl)(ethyl)sulfane
Overview
Description
(4-Bromo-3-chlorophenyl)(ethyl)sulfane is an organic compound with the molecular formula C8H8BrClS. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethylthio groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
(4-Bromo-3-chlorophenyl)(ethyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Like other benzene derivatives, it may interact with various biological targets depending on its specific functional groups .
Mode of Action
The mode of action of 1-Bromo-2-chloro-4-(ethylthio)benzene is likely to involve electrophilic aromatic substitution . In this process, the compound may form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-chloro-4-(ethylthio)benzene can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and temperature, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-3-chlorophenyl)(ethyl)sulfane can be synthesized through several methods. One common approach involves the halogenation of 4-(ethylthio)benzene. The process typically includes:
The reaction conditions often involve controlling the temperature and reaction time to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenyl)(ethyl)sulfane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove halogen atoms or modify the ethylthio group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of phenols, amines, or other substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified ethylthio derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the ethylthio group, making it less versatile in certain chemical reactions.
1-Bromo-4-chloro-2-methylbenzene: Contains a methyl group instead of an ethylthio group, leading to different reactivity and applications.
1-Bromo-2-chloro-4-methylbenzene: Similar structure but with a methyl group, affecting its chemical behavior and uses.
Uniqueness
(4-Bromo-3-chlorophenyl)(ethyl)sulfane is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGYTTOTPQDEFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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